molecular formula C8H6O4 B103117 4-Hydroxyphenylglyoxylic acid CAS No. 15573-67-8

4-Hydroxyphenylglyoxylic acid

Cat. No. B103117
CAS RN: 15573-67-8
M. Wt: 166.13 g/mol
InChI Key: KXFJZKUFXHWWAJ-UHFFFAOYSA-N
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Description

4-Hydroxyphenylglyoxylic acid is a compound that is related to various biochemical processes and synthetic pathways. It is associated with the catalytic reactions of enzymes such as 4-hydroxyphenylpyruvate dioxygenase and peptidylglycine-alpha-hydroxylating monooxygenase, which are involved in the metabolism of amino acids and peptides . The compound is also relevant in the context of lipid peroxidation and the biochemical reactivity of 4-hydroxynonenal .

Synthesis Analysis

The synthesis of compounds related to 4-hydroxyphenylglyoxylic acid involves various chemical reactions. For instance, the synthesis of 4-hydroxyphenyl acetic acid, which shares a phenolic and acetic acid moiety with 4-hydroxyphenylglyoxylic acid, can be achieved through condensation and reduction from phenol, glyoxylic acid, and sodium bisulfite . Another related compound, 4-hydroxy-3-nitrophenylglyoxal, is synthesized for its selective reactivity with arginine residues in proteins . These synthetic pathways highlight the versatility and reactivity of the hydroxyphenyl and glyoxylic acid functional groups.

Molecular Structure Analysis

The molecular structure of 4-hydroxyphenylglyoxylic acid and its derivatives is characterized by the presence of hydroxyphenyl groups, which are crucial for their reactivity and interaction with other molecules. For example, the structure of 4-hydroxy-3-nitrophenylglyoxal allows for selective modification of arginine , while the structure of 4-hydroxyphenyl acetic acid is obtained through specific condensation and reduction reactions . The molecular structure plays a significant role in the compound's reactivity and its ability to participate in various biochemical processes.

Chemical Reactions Analysis

4-Hydroxyphenylglyoxylic acid and its related compounds undergo a variety of chemical reactions. The catalytic reaction mechanism of 4-hydroxyphenylpyruvate dioxygenase involves the activation of dioxygen and subsequent reactions leading to the formation of a ketone intermediate . Similarly, peptidylglycine-alpha-hydroxylating monooxygenase catalyzes the hydroxylation of substrates, indicating a potential for diverse biochemical reactivity . These reactions are essential for understanding the biochemical pathways in which 4-hydroxyphenylglyoxylic acid derivatives are involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyphenylglyoxylic acid derivatives are influenced by their functional groups. The presence of hydroxy and glyoxylic acid groups contributes to their solubility, reactivity, and interaction with other molecules. For instance, the hydroxy group in 4-hydroxynonenal is a key contributor to its high reactivity with thiol and amino groups . The properties of these compounds are crucial for their function in biological systems and their potential applications in various fields, including medicine and industrial chemistry.

Scientific Research Applications

Biomanufacturing from Biomass

4-Hydroxyphenylglyoxylic acid has been utilized in the engineering of Escherichia coli for producing 4-hydroxymandelic acid, a valuable aromatic chemical used in pharmaceuticals and food additives. This biomanufacturing process provides an environmentally friendly alternative to conventional synthesis, efficiently utilizing glucose and xylose from lignocellulosic biomass (Fei-Fei et al., 2016).

Lipid Peroxidation Studies

4-Hydroxyphenylglyoxylic acid is significant in the study of lipid peroxidation products like 4-hydroxy-2-nonenal (HNE), which is known for its reactivity and cytotoxicity. Research into the chemistry and analysis of HNE, including its formation, metabolism, and interaction with proteins, is crucial for understanding inflammatory diseases and oxidative stress (Spickett, 2013).

Agricultural Applications

In agriculture, 4-hydroxyphenylglyoxylic acid derivatives like hydroxamic acids are extensively studied for their role in defending cereal crops against pests, fungi, and bacteria. These compounds are crucial in the plant's defense mechanisms and can influence the detoxification of herbicides and allelopathic effects in crops (Niemeyer, 1988).

Chemical Synthesis and Analysis

4-Hydroxyphenylglyoxylic acid is involved in improved liquid chromatography techniques for analyzing compounds like salicylic acid, its impurities, and metabolites. This facilitates more precise and efficient chemical analysis in various applications (Goss, 1998).

Biomedical Research

In biomedical research, derivatives of 4-hydroxyphenylglyoxylic acid have been studied for their metabolic pathways. For example, studies on the conversion of MHPG to vanillylmandelic acid have implications for understanding the metabolism of neurotransmitters in the human body (Blombery et al., 1980).

Biochemical Pathways

4-Hydroxyphenylglyoxylic acid is involved in the study of biochemical pathways, such as the synthesis of 4-hydroxybutyrate from methane, demonstrating its relevance in biochemical research and industrial applications (Nguyen & Lee, 2021).

Enzyme Inhibition Research

Research on 4-hydroxyphenylglyoxylic acid derivatives, like oxfenicine, provides insights into enzyme inhibition, particularly in the study of fatty acid oxidation. This is crucial for understanding metabolic disorders and developing targeted therapies (Stephens et al., 1985).

Safety And Hazards

4-Hydroxyphenylglyoxylic acid is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

A recent study has developed a four-enzyme cascade pathway for the transformation of L-tyrosine to D-HPG, a valuable intermediate used to produce β-lactam antibiotics and in fine-chemical synthesis . This pathway provides an efficient enzymatic approach for the industrial production of D-HPG from cheap amino acids .

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFJZKUFXHWWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54537-30-3 (hydrochloride salt)
Record name 4-Hydroxyphenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40165960
Record name 4-Hydroxyphenylglyoxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenylglyoxylic acid

CAS RN

15573-67-8
Record name 4-Hydroxyphenylglyoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15573-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)-2-oxoacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
DY Jung, X Li, Z Li - ACS Catalysis, 2023 - ACS Publications
… An alcohol oxidase (AOx) for the (S)-enantioselective oxidation of 4-hydroxymandelic acid (4-HMA) to 4-hydroxyphenylglyoxylic acid (4-HPGA) with enhanced activity was developed by …
Number of citations: 1 pubs.acs.org
U Takahama - Plant and cell physiology, 1987 - academic.oup.com
… Kaempferol (3,4',5,7-tetrahydroxyflavone) was oxidized by Of to 4hydroxyphenylglyoxylic acid and phloroglucinolcarboxylic acid as identified by UV spectroscopy and high-performance …
Number of citations: 49 academic.oup.com
A Nishinaga, T Tojo, H Tomita… - Journal of the Chemical …, 1979 - pubs.rsc.org
… acid ; in absolute methanol containing sodium methoxide methyl 4-hydroxyphenylglyoxylate and methyl 2,4-dihydroxybenzoate as well as 4-hydroxyphenylglyoxylic acid were obtained. …
Number of citations: 62 pubs.rsc.org
PO Larsen, E Wieczorkowska - Journal of Labelled Compounds, 1974 - Wiley Online Library
Syntheses are described for 3′‐carboxyphenylpyruvic acid‐2‐C14, 3′‐carboxy‐4′‐hydroxyphenylpyruvic acid‐2‐C14, (E)‐3′,‐carboxycinnamic acid‐2‐C14, (E)‐3′‐carboxy‐4′…
V Pfeifer, GJ Nicholson, J Ries, J Recktenwald… - Journal of Biological …, 2001 - ASBMB
… On the other hand, overexpressed HpgT was shown to catalyze the conversion of 4-hydroxyphenylglyoxylic acid as well as phenylglyoxylic acid into their corresponding amino acids 4-…
Number of citations: 179 www.jbc.org
IT Barnish, PE Cross, JC Danilewicz… - Journal of Medicinal …, 1981 - ACS Publications
… This route became the method of choice for the synthesis of 4-hydroxyphenylglyoxylic acid (11). (Hydroxymethyl)phenylglyoxylic acid (14) was prepared from the ester of 4-tolylglyoxylic …
Number of citations: 30 pubs.acs.org
TL Li, OW Choroba, EH Charles… - Chemical …, 2001 - pubs.rsc.org
… derivatisation by diazomethane showing 4-hydroxyphenylglyoxylic acid (4HPGA, product) … after derivatisation by diazomethane showing 4-hydroxyphenylglyoxylic acid (4HPGA, product…
Number of citations: 30 pubs.rsc.org
SL Manley, DJ Chapman - Plant physiology, 1979 - academic.oup.com
… could possibly be due to 4-hydroxyphenylglyoxylic acid. This could not be determined since pure 4-hydroxyphenylglyoxylic acid could not be obtained, and attempts to synthesize it from …
Number of citations: 20 academic.oup.com
Z Hojati, C Milne, B Harvey, L Gordon, M Borg, F Flett… - Chemistry & biology, 2002 - cell.com
… Synthesis of Precursors and Analogs for Mutasynthesis of SM22 media innoculated with 300 l of 2377 hmaS from a 3-day 4-hydroxyphenylglyoxylic acid 8 was prepared by the …
Number of citations: 313 www.cell.com
JM Midgley, R Andrew, DG Watson… - … of Chromatography B …, 1990 - Elsevier
… lows: 4-hydroxyphenylglyoxylic acid was brominated at positions 3 and 5 and this was followed by reduction of the keto group and removal of the bromine atoms by reaction with sodium …
Number of citations: 2 www.sciencedirect.com

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